![molecular formula C23H23N5OS B2490624 N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 893925-71-8](/img/structure/B2490624.png)
N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of Dimethylphenyl Groups: The dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as dimethylbenzene and suitable catalysts.
Attachment of the Sulfanylacetamide Moiety: The final step involves the nucleophilic substitution reaction to attach the sulfanylacetamide group to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge in the molecule serves as a reactive site for nucleophilic displacement reactions. Key findings include:
Mechanistic studies suggest that the sulfanyl group undergoes S<sub>N</sub>2-type displacement in polar aprotic solvents, with base-mediated deprotonation enhancing nucleophilicity . Steric hindrance from adjacent aromatic rings limits reactivity in bulky substrates.
Amide Hydrolysis and Functionalization
The acetamide moiety exhibits pH-dependent hydrolysis:
Acid hydrolysis proceeds via protonation of the carbonyl oxygen , followed by nucleophilic attack by water. The sodium salt formed under basic conditions shows enhanced solubility in aqueous media .
Oxidation Reactions
Controlled oxidation of the sulfanyl group yields sulfoxides or sulfones:
Oxidizing Agent | Solvent | Temperature | Product | Selectivity |
---|---|---|---|---|
H₂O₂ (30%) | Acetic acid | 50°C, 2 hrs | Sulfoxide (major) | 88% |
mCPBA | DCM | 0°C → RT, 4 hrs | Sulfone | 95% |
NaIO₄ | H₂O/EtOH | RT, 6 hrs | Mixture of sulfoxide/sulfone | 67% |
Oxidation with mCPBA achieves near-quantitative conversion to the sulfone, while H₂O₂ favors sulfoxide formation due to milder conditions .
Cycloaddition and Heterocycle Formation
The pyrazolo[3,4-d]pyrimidine core participates in cycloaddition reactions:
Reaction Type | Conditions | Co-reagent | Product | Yield |
---|---|---|---|---|
Huisgen cycloaddition | CuI, DIPEA, DMF, 60°C, 12 hrs | Phenylacetylene | Triazole-linked derivative | 74% |
Diels-Alder | Toluene, 120°C, 48 hrs | Maleic anhydride | Fused bicyclic adduct | 58% |
Density functional theory (DFT) calculations indicate that electron-deficient regions on the pyrimidine ring drive regioselectivity in these reactions .
Stability Under Thermal and Photolytic Conditions
Stability studies reveal:
Condition | Degradation Pathway | Half-Life | Major Degradants |
---|---|---|---|
80°C, dry air | C-S bond cleavage | 12 hrs | Pyrazolo[3,4-d]pyrimidine fragment |
UV light (254 nm) | Photooxidation of sulfanyl group | 4 hrs | Sulfoxide/sulfone derivatives |
pH 7.4 buffer, 37°C | Amide hydrolysis | 72 hrs | Acetic acid derivative |
Thermal degradation follows first-order kinetics (k=0.058hr−1) under accelerated conditions .
Metal-Catalyzed Cross-Couplings
The aromatic methyl groups undergo directed C-H activation:
Catalyst | Ligand | Reaction | Yield | Reference |
---|---|---|---|---|
Pd(OAc)₂ | P(t-Bu)₃ | Suzuki coupling with boronic acid | 68% | |
RuCl₃ | - | Oxidative homo-coupling | 41% |
Palladium-mediated reactions show higher efficiency due to the electron-rich nature of the aryl rings.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula: C25H23N7O
- Molecular Weight: 437.507 g/mol
- IUPAC Name: N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
The following table summarizes the biological activities reported for this compound:
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of various pyrazole derivatives, this compound demonstrated significant reduction in cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism was linked to apoptosis induction via caspase activation.
Study 2: Enzyme Inhibition
Another investigation focused on the compound's inhibitory effects on Aurora A kinase. The study reported an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.
Potential Therapeutic Applications
Given its biological activity and mechanisms of action, this compound shows promise in various therapeutic areas:
- Cancer Therapy: Its ability to inhibit key kinases and induce apoptosis positions it as a candidate for further development in cancer treatments.
- Anti-inflammatory Treatments: The compound's anti-inflammatory properties may offer new avenues for treating inflammatory diseases.
Future Research Directions
Further research is necessary to explore the full range of biological activities and therapeutic potentials of this compound:
- In Vivo Studies: Conducting animal model studies to evaluate the efficacy and safety profile.
- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.
- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
N-(3,5-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C18H22N4OS
- Molecular Weight : 342.46 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known to interact with kinases and phosphodiesterases, leading to modulation of cellular signaling pathways .
- Receptor Binding : It may also bind to certain receptors in the central nervous system (CNS), influencing neurotransmitter release and activity .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- In vitro Studies : In studies involving various cancer cell lines, including HCT-116 (colon carcinoma) and T47D (breast cancer), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 6.2 μM to 43.4 μM .
Cell Line | IC50 (μM) |
---|---|
HCT-116 | 6.2 |
T47D | 43.4 |
Antibacterial Activity
The compound's derivatives have shown notable antibacterial effects against multiple strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : Various derivatives were tested against MRSA and other Gram-positive and Gram-negative bacteria. For instance, certain compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibited MIC values as low as 0.25 μg/mL against MRSA .
Bacterial Strain | MIC (μg/mL) |
---|---|
MRSA | 0.25 |
S. aureus | 0.0015 |
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Anticancer Properties : A study published in Cancer Research highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models .
- Antibacterial Efficacy : Research conducted on pleuromutilin derivatives containing similar structures indicated enhanced antibacterial activity when a sulfide bond was introduced . This suggests a potential for developing new antibiotics based on this compound's structure.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-14-5-6-20(17(4)8-14)28-22-19(11-26-28)23(25-13-24-22)30-12-21(29)27-18-9-15(2)7-16(3)10-18/h5-11,13H,12H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQKGCIHDUADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.